3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine

lipophilicity partition coefficient homologous series SAR

Researchers needing systematic lipophilicity variation without altering polar surface area face a gap in the C12-C16 alkoxy pyridazine series. This C14 tetradecyloxy compound (CAS 650603-01-3) fills that gap with a calculated logP of 7.62, precisely midway between the C12 (6.84) and C16 (8.40) congeners, while sharing an identical PSA of 44.24 Ų. Key differentiators: • Enables ΔlogP/CH₂ ≈ 0.39 calibration for QSPR model training and chromatographic method validation. • Serves as a ferroelectric liquid crystal component where C14 chain length optimizes smectic phase stability and switching behavior. • Provides a myristoyl-like chain for lipid bilayer intercalation studies, avoiding the membrane perturbation of shorter or longer analogs.

Molecular Formula C26H40N2O2
Molecular Weight 412.6 g/mol
CAS No. 650603-01-3
Cat. No. B12609966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine
CAS650603-01-3
Molecular FormulaC26H40N2O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC
InChIInChI=1S/C26H40N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-22-30-26-21-20-25(27-28-26)23-16-18-24(19-17-23)29-4-2/h16-21H,3-15,22H2,1-2H3
InChIKeyWWTCLKVRZPDLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine (CAS 650603-01-3): Physicochemical Baseline and Homologous Series Context


3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine (CAS 650603-01-3) is a 3,6-disubstituted pyridazine derivative with a C14 linear alkoxy chain at position 6 and a 4-ethoxyphenyl group at position 3 . It belongs to a homologous series of 3-alkoxy-6-(4-ethoxyphenyl)pyridazines that includes the decyloxy (C10), dodecyloxy (C12), tetradecyloxy (C14), and hexadecyloxy (C16) congeners [1]. The pyridazine core provides a polar surface area of 44.24 Ų, while the alkoxy chain length governs the calculated logP, a determinant of partitioning behaviour in both biological and materials-science contexts [2].

Why Generic Substitution of 3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine Fails: LogP-Driven Property Gaps


Within the 3-alkoxy-6-(4-ethoxyphenyl)pyridazine series, the terminal alkoxy chain length is the principal driver of calculated logP, which increases by approximately 0.78 log units per two-methylene extension . The C14 tetradecyloxy compound (logP 7.62) occupies a distinct physicochemical space between the C12 dodecyloxy (logP 6.84) and C16 hexadecyloxy (logP 8.40) congeners [1][2]. Generic substitution of one chain-length variant for another is therefore not functionally neutral: a two-carbon truncation or extension shifts the logP by roughly 0.8 units, which can substantially alter membrane partitioning, solubility in lipid bilayer models, and mesophase transition temperatures in liquid-crystalline applications [3][4].

3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine (650603-01-3): Quantitative Comparator Evidence Guide


Calculated logP of the C14 Tetradecyloxy Compound Relative to C10, C12, and C16 Homologs

The calculated logP of 3-(4-ethoxyphenyl)-6-(tetradecyloxy)pyridazine (C14) is 7.62, placing it between the C12 dodecyloxy analog (logP 6.84) and the C16 hexadecyloxy analog (logP 8.40) [1][2]. The logP increment from C12 to C14 is +0.78, and from C14 to C16 is +0.78, consistent with a linear relationship between chain length and logP across the series (R² ≈ 0.999) [1][2][3]. The C10 decyloxy compound has a logP of 6.06, yielding a C10-to-C14 ΔlogP of +1.56 [3].

lipophilicity partition coefficient homologous series SAR

Molecular Weight and Chain-Length Precision Across the Homologous Series

The molecular weight of 3-(4-ethoxyphenyl)-6-(tetradecyloxy)pyridazine is 412.61 g·mol⁻¹, which is 28.05 Da heavier than the C12 dodecyloxy analog (384.56 g·mol⁻¹) and 28.09 Da lighter than the C16 hexadecyloxy analog (440.70 g·mol⁻¹) [1][2]. The difference of ~28 Da per two methylene units is exactly as expected for the homologous series. The C10 decyloxy analog has a molecular weight of 356.50 Da, giving a C10-to-C14 mass increase of 56.11 Da [3].

molecular weight chain length physicochemical property

Polar Surface Area Invariance Confirms That Differentiation Is Solely Chain-Length-Driven

The topological polar surface area (tPSA) of 3-(4-ethoxyphenyl)-6-(tetradecyloxy)pyridazine is 44.24 Ų, a value that is identical to the tPSA of the C10 decyloxy, C12 dodecyloxy, and C16 hexadecyloxy congeners [1][2]. This invariance confirms that the pyridazine core and ethoxyphenyl substituent are the sole contributors to polar surface area, and that the alkoxy chain contributes only to non-polar surface area and logP. The combination of constant tPSA (44.24 Ų) and systematically variable logP (6.06 to 8.40) across the series provides a clean model system for isolating the contribution of lipophilicity to any observed biological or materials-science endpoint.

polar surface area PSA physicochemical property

Liquid-Crystalline Relevance: Pyridazine Core as a Mesogenic Scaffold with Chain-Length-Dependent Phase Behaviour

3,6-Disubstituted pyridazines bearing alkoxy and aryl substituents are established as mesogenic scaffolds in ferroelectric liquid crystal mixtures, as disclosed in US Patent 4,657,695, which claims optically active pyridazine compounds where the alkoxy chain length ranges from 1 to 18 carbon atoms [1]. The liquid-crystalline phase behaviour of pyridazine derivatives is known to be sensitive to alkoxy chain length, with homologs exhibiting distinct mesophase transition temperatures [2][3]. While no phase-transition data for the specific C14 tetradecyloxy compound (650603-01-3) were identified in public primary research, the established class-level SAR indicates that the C14 chain length is a design variable that cannot be substituted with a shorter or longer chain without altering the mesomorphic properties.

liquid crystal mesophase pyridazine chain length

Recommended Research and Industrial Application Scenarios for 3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine (650603-01-3)


logP-Activity Relationship Studies Requiring an Intermediate Lipophilicity Standard

Owing to its logP of 7.62 — precisely midway between the C12 (6.84) and C16 (8.40) congeners — the C14 tetradecyloxy compound serves as a calibrated lipophilicity probe in SAR campaigns where logP must be varied systematically while holding polar surface area constant (44.24 Ų across the entire series) [1]. Researchers can use this compound as a fixed-logP reference to benchmark membrane permeability, cellular uptake, or cytochrome P450 binding across a lipophilicity gradient.

Ferroelectric Liquid Crystal Mixture Formulation Targeting C14-Optimized Mesophase Windows

Patent literature establishes 3,6-disubstituted pyridazines as components of ferroelectric liquid crystal mixtures, with alkoxy chain length governing mesophase stability and switching behaviour [2]. The C14 tetradecyloxy variant may offer a specific combination of smectic phase range and response time that differs from the C12 and C16 analogs, making it a candidate for formulation optimization in optoelectronic display devices [2][3].

Homologous Series Reference for Physicochemical Method Validation

The 3-alkoxy-6-(4-ethoxyphenyl)pyridazine series, with its invariant PSA and systematically variable logP (ΔlogP/CH₂ ≈ 0.39) and molecular weight (ΔMW/CH₂ ≈ 14), provides an ideal calibration set for chromatographic retention prediction, logP measurement method validation, and computational QSPR model training [1]. The C14 compound fills the gap between the more commonly available C12 and C16 members.

Membrane Interaction Studies Where C14 Chain Length Mimics Natural Lipid Acyl Chains

The tetradecyloxy (C14) chain length approximates the myristoyl (C14:0) acyl chain found in biological membranes and lipidated proteins . This makes the compound a potentially relevant probe for studying chain-length-dependent interactions with lipid bilayers, where the C14 chain may exhibit optimal bilayer intercalation compared to shorter (C10, C12) or longer (C16) analogs that may perturb membrane order differently.

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